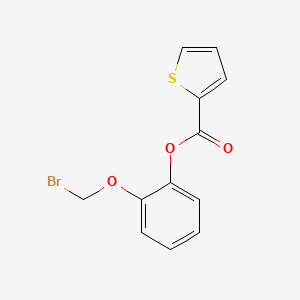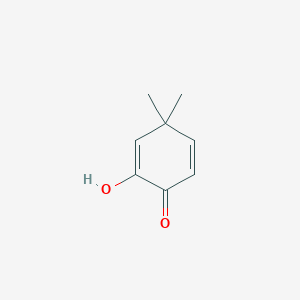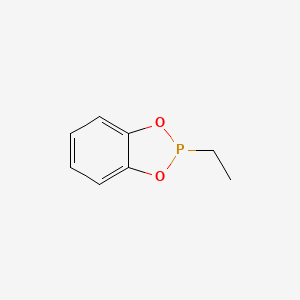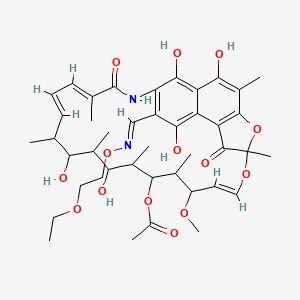
3-Formylrifamycin SV O-(2-ethoxyethyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylrifamycin SV O-(2-ethoxyethyl)oxime is a derivative of rifamycin, a class of antibiotics known for their effectiveness against a broad spectrum of bacterial infections. This compound is particularly notable for its role in the synthesis of various rifamycin derivatives, which are used in the treatment of diseases such as tuberculosis and leprosy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-ethoxyethyl)oxime typically involves the reaction of 3-formylrifamycin SV with O-(2-ethoxyethyl)hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound follows a continuous flow synthesis approach. This method enhances efficiency and yield by optimizing reaction conditions and minimizing the use of expensive reagents .
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylrifamycin SV O-(2-ethoxyethyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and hydrazines are used under mild acidic or basic conditions
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Formylrifamycin SV O-(2-ethoxyethyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex rifamycin derivatives.
Biology: Studied for its interactions with biological membranes and its effects on cellular permeability.
Medicine: Investigated for its potential as an antibiotic and its role in the development of new therapeutic agents.
Industry: Utilized in the production of rifamycin-based antibiotics for pharmaceutical applications
Mécanisme D'action
The mechanism of action of 3-Formylrifamycin SV O-(2-ethoxyethyl)oxime involves the inhibition of bacterial RNA synthesis. The compound binds strongly to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription process. This action effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another rifamycin derivative used extensively in the treatment of tuberculosis.
Rifabutin: Known for its effectiveness against Mycobacterium avium complex (MAC) infections.
Rifapentine: Used in the treatment of tuberculosis with a longer half-life compared to rifampicin
Uniqueness
3-Formylrifamycin SV O-(2-ethoxyethyl)oxime is unique due to its specific structural modifications, which enhance its stability and solubility. These properties make it a valuable intermediate in the synthesis of various rifamycin derivatives with improved pharmacokinetic profiles .
Propriétés
Numéro CAS |
41887-56-3 |
|---|---|
Formule moléculaire |
C42H56N2O14 |
Poids moléculaire |
812.9 g/mol |
Nom IUPAC |
[(9E,19E,21E)-26-[(E)-2-ethoxyethoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H56N2O14/c1-11-54-17-18-56-43-19-27-32-37(50)30-29(36(27)49)31-39(25(7)35(30)48)58-42(9,40(31)51)55-16-15-28(53-10)22(4)38(57-26(8)45)24(6)34(47)23(5)33(46)20(2)13-12-14-21(3)41(52)44-32/h12-16,19-20,22-24,28,33-34,38,46-50H,11,17-18H2,1-10H3,(H,44,52)/b13-12+,16-15+,21-14+,43-19+ |
Clé InChI |
VQEAERAIVMDRHN-MMPKZAAHSA-N |
SMILES isomérique |
CCOCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
SMILES canonique |
CCOCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
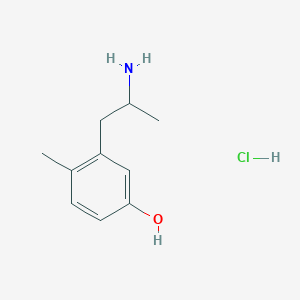
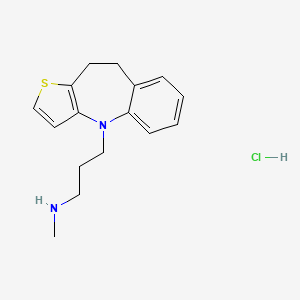
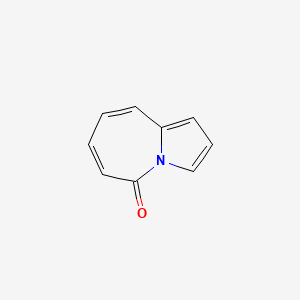
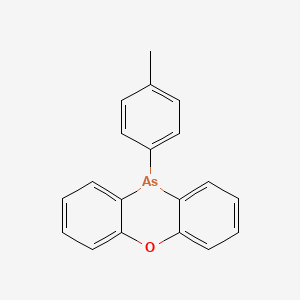
![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)
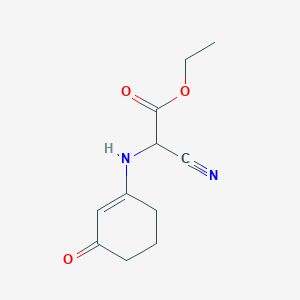

![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
